Cas no 85868-45-7 (3-[3-(4-phenylpiperazin-1-yl)propoxy]aniline)
85868-45-7 structure
Product Name:3-[3-(4-phenylpiperazin-1-yl)propoxy]aniline
CAS-nummer:85868-45-7
MF:C19H25N3O
MW:311.42130446434
CID:1841734
PubChem ID:55413
Update Time:2025-04-21
3-[3-(4-phenylpiperazin-1-yl)propoxy]aniline Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-[3-(4-phenylpiperazin-1-yl)propoxy]aniline
- BRN 4265912
- 1-(3-aminophenoxy)-3-<
- N1-(N4-phenylpiperazinyl)>
- propane
- BENZENAMINE, 3-(3-(4-PHENYL-1-PIPERAZINYL)PROPOXY)-
- 3-(3-(4-Phenyl-1-piperazinyl)propoxy)benzenamine
- CHEMBL44450
- CHEBI:163750
- 3-<
- 3-(4-phenyl-1-piperazinyl)propoxy>
- benzenamine
- AC1L1J0S
- LS-28417
- 85868-45-7
- DTXSID20235150
- BDBM50227607
-
- Inchi: 1S/C19H25N3O/c20-17-6-4-9-19(16-17)23-15-5-10-21-11-13-22(14-12-21)18-7-2-1-3-8-18/h1-4,6-9,16H,5,10-15,20H2
- InChI-sleutel: XXUFGPBRVNJCJM-UHFFFAOYSA-N
- LACHT: O(C1C=CC=C(C=1)N)CCCN1CCN(C2C=CC=CC=2)CC1
Berekende eigenschappen
- Exacte massa: 311.199762429g/mol
- Monoisotopische massa: 311.199762429g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 325
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 41.7Ų
3-[3-(4-phenylpiperazin-1-yl)propoxy]aniline Gerelateerde literatuur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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